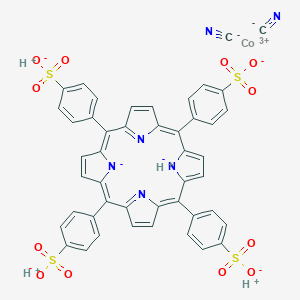
Arborine
描述
准备方法
合成路线和反应条件
木兰碱可以通过一系列涉及邻氨基苯甲酸和苯丙氨酸的化学反应合成 . 生物合成途径通过苯乙酸和N-甲基-N-(苯乙酰基)邻氨基苯甲酸进行 . 合成路线包括以下步骤:
缩合: 邻氨基苯甲酸与苯丙氨酸反应生成苯乙酸。
甲基化: 苯乙酸经甲基化生成N-甲基-N-(苯乙酰基)邻氨基苯甲酸。
环化: 中间体化合物经环化生成木兰碱。
工业生产方法
化学反应分析
反应类型
木兰碱会经历各种化学反应,包括:
氧化: 木兰碱可以被氧化生成喹唑啉衍生物。
还原: 木兰碱的还原可以导致二氢喹唑啉衍生物的形成。
取代: 木兰碱可以与各种试剂发生取代反应,生成不同的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、卤代烷烃和酰氯等试剂通常用于取代反应。
形成的主要产物
氧化: 喹唑啉衍生物。
还原: 二氢喹唑啉衍生物。
取代: 各种取代的喹唑啉衍生物。
科学研究应用
木兰碱在科学研究中具有广泛的应用,包括:
作用机制
木兰碱通过抑制乙酰胆碱的外周作用而发挥作用,导致血压下降 . 该化合物与毒蕈碱乙酰胆碱受体 (mAChRs) 相互作用,阻断乙酰胆碱的作用,导致血管扩张和血压降低 . 这种机制使木兰碱成为开发降压药物的潜在候选药物。
相似化合物的比较
木兰碱在喹唑啉生物碱中独树一帜,因为它具有独特的生物活性及化学结构。类似的化合物包括:
芸香碱: 另一种在芸香属植物中发现的生物碱,具有不同的生物活性.
吖啶酮: 一种具有潜在抗癌作用的生物碱.
咔唑: 一种具有抗菌和抗癌活性的生物碱.
属性
IUPAC Name |
2-benzyl-1-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZRKIQCKKYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218856 | |
| Record name | Glycosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6873-15-0 | |
| Record name | Arborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arborine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUH3HNWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 162 °C | |
| Record name | Arborine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of Arborine and what type of compound is it?
A1: this compound is a 4-quinazolone derivative and the primary alkaloid found in the leaves of the Indian plant Glycosmis arborea (Roxb.) DC., which belongs to the Rutaceae family. []
Q2: What have researchers discovered about the biosynthesis of this compound?
A2: Research has illuminated several key aspects of this compound biosynthesis within Glycosmis arborea. Labeling studies demonstrated that both anthranilic acid and phenylalanine are specifically incorporated into the this compound structure. [] Interestingly, the N-methyl group of this compound originates from methionine, suggesting that anthranilic acid undergoes methylation before combining with phenylalanine during this compound formation. [] While the N-1 atom of this compound is derived from the nitrogen of anthranilic acid, the aliphatic side chain of phenylalanine, excluding the carboxyl group, is integrated into the this compound molecule. [] This excludes phenylacetic acid as a direct precursor to this compound.
Q3: Have any synthetic routes to this compound been developed?
A3: Yes, novel syntheses for this compound and structurally similar 4(1H)-quinazolinones have been achieved. One approach involves using N-methylanthranilic acid amide and specific aldehydes in an intramolecular Mannich reaction to create acylaminals, which are then transformed into the target 4(1H)-quinazolinones. [, ]
Q4: Are there any interesting findings regarding the enzymatic activity related to this compound formation?
A4: Surprisingly, the enzymatic conversion of the this compound precursor, N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamide, was observed not only in Glycosmis arborea but also in pea plants. [] This suggests that the enzyme or enzymatic system responsible for the final ring closure step in this compound biosynthesis is likely unspecific and broadly distributed across plant species.
Q5: Where can I find additional information about the chemistry of this compound?
A5: For a deeper exploration of this compound's chemistry, you can refer to the research article "Chemistry of this compound". []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



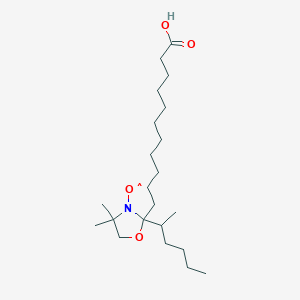

![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)


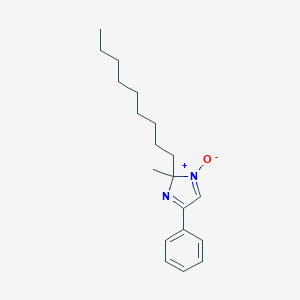
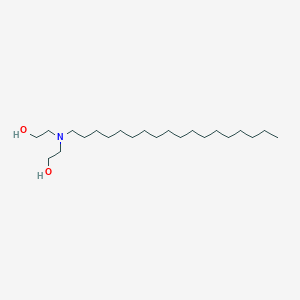

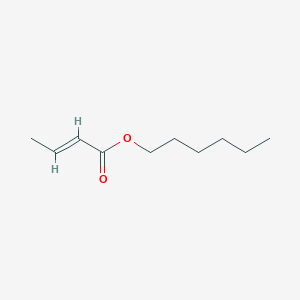


![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
